molecular formula C14H28BNO4 B13463710 tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate CAS No. 2409464-37-3

tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate

Cat. No.: B13463710
CAS No.: 2409464-37-3
M. Wt: 285.19 g/mol
InChI Key: JNTJDCTYLJNCQT-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate is a strategically valuable boronic ester-protected amine building block in modern medicinal chemistry. Its primary research application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) , a revolutionary therapeutic modality. This compound serves as a critical intermediate for constructing the linker moiety that connects an E3 ubiquitin ligase ligand to a protein-of-interest (POI) targeting ligand. The tert-butyloxycarbonyl (Boc) protected secondary amine provides a versatile handle for further synthetic elaboration via amide coupling or other conjugation chemistries, while the pinacol boronic ester group is essential for Suzuki-Miyaura cross-coupling reactions , a cornerstone method for biaryl bond formation. This enables the efficient and modular assembly of complex heterobifunctional molecules. Specifically, this scaffold has been employed in the development of BTK-directed PROTACs , where it functions as part of the linker system connected to an E3 ligase binder, such as a derivative of thalidomide. The compound's utility lies in enabling researchers to explore targeted protein degradation, facilitating the study of undruggable targets and resistance mechanisms in cancer and other diseases.

Properties

CAS No.

2409464-37-3

Molecular Formula

C14H28BNO4

Molecular Weight

285.19 g/mol

IUPAC Name

tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate

InChI

InChI=1S/C14H28BNO4/c1-10(16-11(17)18-12(2,3)4)9-15-19-13(5,6)14(7,8)20-15/h10H,9H2,1-8H3,(H,16,17)

InChI Key

JNTJDCTYLJNCQT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Boronate Intermediate

The core of the synthesis involves the formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring attached to a propan-2-yl backbone.

  • Starting Material: A suitable boronic acid or ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl derivatives.
  • Reaction Conditions: Typically, a boronic acid or ester reacts with an appropriate alkyl halide or alcohol derivative under conditions favoring boronate ester formation, often in the presence of dehydrating agents or catalysts such as diols or Lewis acids.
  • Method: The boronic acid is reacted with a diol (e.g., pinacol) to form the stable dioxaborolane ring, which is then attached to the propan-2-yl backbone via nucleophilic substitution or coupling reactions.

Data Table 1: Typical reagents and conditions for boronate formation

Step Reagents Solvent Catalyst Temperature Yield (%)
1 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Toluene None Reflux 85-90
2 Boronic acid derivative Toluene/EtOH Acid catalyst (p-toluenesulfonic acid) Reflux 80-85

Formation of the Propan-2-yl Backbone with Boronate

The next step involves attaching the boronate to a suitable precursor to form the backbone that will eventually host the carbamate.

  • Method: Nucleophilic substitution of a halogenated or activated intermediate (e.g., halogenated propan-2-yl derivative) with the boronate ester under basic conditions, such as potassium carbonate in an aprotic solvent like DMF or acetonitrile.

Data Table 2: Typical coupling conditions

Step Reagents Solvent Base Temperature Yield (%)
3 Halogenated propan-2-yl derivative Acetonitrile K2CO3 Room temp to 80°C 75-85

Carbamate Formation

The final stage involves converting the amino group into a carbamate, typically by reacting with a suitable chloroformate or phosgene derivative.

  • Method: The amino-functionalized boronate intermediate reacts with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine or pyridine, under anhydrous conditions.

Data Table 3: Carbamate synthesis conditions

Step Reagents Solvent Base Temperature Yield (%)
4 tert-Butyl chloroformate DCM Triethylamine 0°C to room temp 80-90

Reaction Conditions and Purification

  • Temperature Control: Reactions are generally performed under inert atmospheres (nitrogen or argon) to prevent oxidation or moisture interference.
  • Purification Techniques: Chromatography (silica gel or reverse-phase HPLC) is employed to isolate the pure compound, with yields typically ranging from 70% to 85%.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring the integrity of the boronate and carbamate groups.

Notes and Considerations

  • Reaction Optimization: Fine-tuning solvent choice, temperature, and reaction time is critical for maximizing yield.
  • Handling Boron Compounds: Boronate esters are sensitive to moisture; thus, anhydrous conditions are essential.
  • Safety: Use of appropriate protective equipment and handling of reactive reagents like chloroformates.

Summary Table of the Overall Synthetic Route

Stage Key Reactions Reagents Conditions Typical Yield (%)
1 Boronate ester formation Boronic acid + diol Reflux 85-90
2 Backbone attachment Halogenated propan-2-yl derivative + boronate K2CO3, room temp to 80°C 75-85
3 Carbamate formation tert-Butyl chloroformate DCM, 0°C to RT 80-90

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic acids, boronates, and other boron-containing intermediates .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the formation of boronic esters, which are important intermediates in various organic reactions .

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its stability and reactivity make it a useful intermediate in the synthesis of drugs and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate involves its ability to form stable boron-containing intermediates. These intermediates can participate in various chemical reactions, leading to the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Cross-Coupling Efficiency

  • Compound A : Effective in alkyl-aryl couplings, with moderate steric hindrance from the propan-2-yl chain enabling versatile applications .
  • Compound B : High efficiency in aryl-aryl couplings (e.g., biaryl synthesis for pharmaceuticals) due to planar geometry and electronic compatibility with palladium catalysts .
  • Compound D : Pyridinyl boronate participates in heterocyclic couplings for drug candidates targeting kinase inhibition .

Research Findings and Case Studies

  • Medicinal Chemistry : Compound B was employed in synthesizing PQR309, a potent kinase inhibitor with 97.8% HPLC purity, demonstrating the critical role of aryl boronic esters in drug development .
  • Material Science: Alkyl-linked boronic esters (A, E) exhibit improved solubility in nonpolar solvents, advantageous for polymer functionalization .
  • Challenges : Steric hindrance in Compound C reduces coupling yields by 15–20% compared to Compound B , necessitating optimized catalytic conditions .

Biological Activity

tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H32BN3O4
  • Molecular Weight : 356.28 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to exhibit inhibitory effects on certain enzymes involved in neurodegenerative diseases. Specifically, it acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer’s disease.

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce the aggregation of amyloid-beta peptides (Aβ), which are implicated in Alzheimer's disease. The compound showed significant inhibition of Aβ aggregation and fibril formation at concentrations as low as 100 µM .

In Vivo Studies

In vivo models have been utilized to assess the neuroprotective effects of this compound. In a scopolamine-induced model of cognitive impairment in rats, treatment with this compound resulted in improved cognitive function as measured by behavioral tests . However, the bioavailability and penetration into the central nervous system remain areas for further investigation.

Case Studies

Recent literature highlights several case studies involving this compound:

  • Neuroprotective Effects : A study indicated that the compound reduced neuronal cell death induced by Aβ aggregates in cultured astrocytes by modulating pro-inflammatory cytokine levels such as TNFα and IL-6 .
  • Metabolic Stability : Research has shown that the compound exhibits good metabolic stability in vitro and demonstrates a favorable pharmacokinetic profile compared to other similar compounds .

Data Tables

Property Value
IUPAC NameThis compound
Molecular FormulaC19H32BN3O4
Molecular Weight356.28 g/mol
β-secretase Inhibition (IC50)15.4 nM
Acetylcholinesterase Inhibition (Ki)0.17 μM

Q & A

Q. What are the optimized synthetic routes for tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via photoredox-mediated decarboxylative borylation. Key parameters include:

  • Catalyst System : Ir(ppy)₂(dtbbpy)PF₆ as a photocatalyst with Cs₂CO₃ as a base in DMF .
  • Reaction Time : Prolonged irradiation (62 hours) improves conversion but may lead to side reactions.
  • Purification : Flash column chromatography (hexanes/EtOAc) achieves 68% yield .
  • Scalability : Smaller scales (<0.2 mmol) favor higher yields (70%) using dioxane/DMF (4:1) .

Q. How can researchers address challenges in NMR characterization of boron-containing intermediates?

Methodological Answer: Boron’s quadrupolar nucleus complicates ¹³C NMR detection. Strategies include:

  • High-Temperature NMR : Use DMSO-d₆ at elevated temperatures to enhance signal resolution .
  • ¹¹B NMR : Direct detection of boron environments (δ ~30 ppm for dioxaborolane moieties) .
  • HSQC/HMBC : Correlate adjacent protons (e.g., CH₂ groups near boron) to confirm connectivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Refrigerate in airtight containers to prevent hydrolysis; avoid exposure to moisture .
  • PPE : Use nitrile gloves, chemical goggles, and fume hoods to mitigate inhalation risks .
  • Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid aqueous cleanup .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of boron-containing carbamates?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., Boc-Pro-OH) to bias stereochemistry .
  • Chiral HPLC : Resolve diastereomers (e.g., 53:47 ratio observed in ) .
  • Derivatization : Convert boronate esters to stable chiral alcohols for Mosher ester analysis .

Q. What strategies improve the efficiency of Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Methodological Answer:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
  • Base Optimization : Use K₃PO₄ or Cs₂CO₃ in THF/H₂O (3:1) to minimize protodeboronation .
  • Microwave Irradiation : Reduce reaction times (e.g., 1 hour vs. 24 hours) while maintaining >90% conversion .

Q. How can photoredox catalysis be leveraged for functionalizing this compound?

Methodological Answer:

  • Light Source : Blue LEDs (450 nm) activate Ir photocatalysts for radical borylation .
  • Redox-Active Esters : Couple with α-amino radicals to form γ-amino boronic esters (e.g., 68% yield) .
  • Solvent Screening : Polar aprotic solvents (DMF, MeCN) enhance electron transfer efficiency .

Q. How do researchers resolve contradictions in reported yields for similar boronate esters?

Methodological Answer:

  • Scale Effects : Sub-gram scales often report higher yields due to efficient mixing and heat transfer .
  • Purification Artifacts : Silica gel may retain boronates; use EtOAc/hexanes with 1% AcOH to improve recovery .
  • Catalyst Purity : Trace Pd in commercial catalysts can prematurely initiate coupling, reducing isolated yields .

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